molecular formula C9H11NO3S B2627668 Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate CAS No. 67171-50-0

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate

Cat. No. B2627668
CAS RN: 67171-50-0
M. Wt: 213.25
InChI Key: XKZIMVVOZHFEIW-UHFFFAOYSA-N
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Description

“Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate” is likely an organic compound containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The “methyl” indicates a -CH3 group attached to the thiophene ring. The “acetylamino” refers to an acetamide group (-NHCOCH3), and “carboxylate” refers to a carboxylic acid ester group (-COOCH3). The numbers 2-, 3-, and 5- indicate the positions of these groups on the thiophene ring .


Molecular Structure Analysis

The molecular structure would be based on the thiophene ring, with the various groups attached at the 2, 3, and 5 positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The thiophene ring might undergo electrophilic aromatic substitution reactions, and the amide and ester groups could participate in various reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to understand its properties, synthesis of analogs, or investigation of its biological activity .

properties

IUPAC Name

methyl 2-acetamido-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-4-7(9(12)13-3)8(14-5)10-6(2)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZIMVVOZHFEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate

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